
Bis(4-methoxyphenyl) benzene-1,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(4-methoxyphenyl) benzene-1,4-dicarboxylate: is an organic compound with the molecular formula C22H18O6. It is a derivative of benzene-1,4-dicarboxylic acid, where the carboxyl groups are esterified with 4-methoxyphenol. This compound is known for its applications in various fields, including materials science and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Esterification Reaction:
Industrial Production Methods:
- The industrial production of bis(4-methoxyphenyl) benzene-1,4-dicarboxylate typically involves large-scale esterification processes using continuous reactors. The reaction conditions are optimized to maximize yield and purity, and the product is purified by recrystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions:
-
Oxidation:
Reagents: Potassium permanganate or chromium trioxide.
Conditions: The compound is oxidized under acidic or basic conditions to form corresponding carboxylic acids.
Products: 4-methoxybenzoic acid and benzene-1,4-dicarboxylic acid.
-
Reduction:
Reagents: Lithium aluminum hydride or sodium borohydride.
Conditions: The compound is reduced under anhydrous conditions to form the corresponding alcohols.
Products: 4-methoxybenzyl alcohol and benzene-1,4-dimethanol.
-
Substitution:
Reagents: Halogenating agents like thionyl chloride or phosphorus tribromide.
Conditions: The compound undergoes substitution reactions to form halogenated derivatives.
Products: Halogenated esters.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of polymers and advanced materials.
- Employed in the preparation of liquid crystalline compounds.
Biology:
- Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine:
- Explored for its potential as a pharmaceutical intermediate in the synthesis of active pharmaceutical ingredients.
Industry:
- Utilized as a plasticizer in the production of flexible polymers.
- Applied in the manufacture of coatings and adhesives.
Wirkmechanismus
Mechanism:
- The compound exerts its effects primarily through its ester functional groups, which can undergo hydrolysis to release the corresponding acids and alcohols.
Molecular Targets and Pathways:
Vergleich Mit ähnlichen Verbindungen
-
Bis(2-ethylhexyl) benzene-1,4-dicarboxylate:
- Commonly used as a plasticizer with similar applications in flexible polymers.
- Differentiated by its alkyl ester groups, which provide different physical properties.
-
Bis(4-hydroxyphenyl) benzene-1,4-dicarboxylate:
- Similar structure but with hydroxyl groups instead of methoxy groups.
- Exhibits different reactivity and applications due to the presence of hydroxyl groups.
Uniqueness:
- Bis(4-methoxyphenyl) benzene-1,4-dicarboxylate is unique due to its methoxy functional groups, which impart specific chemical and physical properties, making it suitable for specialized applications in materials science and organic synthesis.
Eigenschaften
CAS-Nummer |
24707-00-4 |
|---|---|
Molekularformel |
C22H18O6 |
Molekulargewicht |
378.4 g/mol |
IUPAC-Name |
bis(4-methoxyphenyl) benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C22H18O6/c1-25-17-7-11-19(12-8-17)27-21(23)15-3-5-16(6-4-15)22(24)28-20-13-9-18(26-2)10-14-20/h3-14H,1-2H3 |
InChI-Schlüssel |
YYKJBZAQBXVGHA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-[(3-methylpyrazin-2-yl)methylamino]benzoate](/img/structure/B14683759.png)

![7-oxapentacyclo[8.7.0.02,6.06,8.011,15]heptadeca-1,4,8,10,12,14,16-heptaene](/img/structure/B14683765.png)

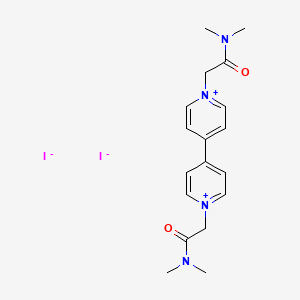
![(6-Methyl-3,4-dihydrobenzo[h]quinolin-1(2H)-yl)(phenyl)methanone](/img/structure/B14683784.png)
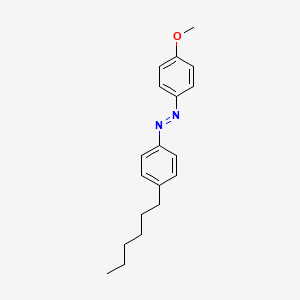
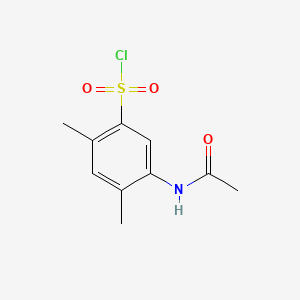
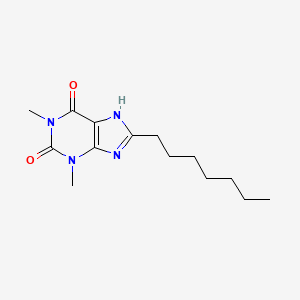

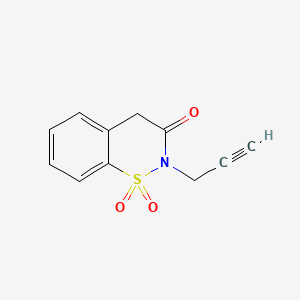
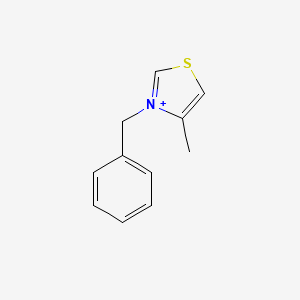
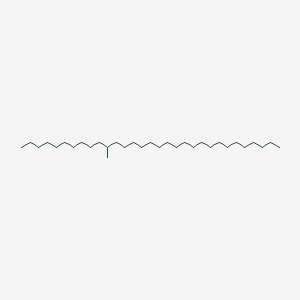
![Ethyl 4-[[2-[4-(4-ethoxycarbonylanilino)quinolin-2-yl]quinolin-4-yl]amino]benzoate](/img/structure/B14683838.png)
